Roflupram belongs to the class of phosphodiesterase 4 inhibitors, which are compounds that inhibit the enzyme phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This mechanism is crucial for various cellular processes, including inflammation and neuronal signaling. The compound has been studied for its effects on cognition and neuroinflammation, particularly in models of Parkinson's disease and other neurodegenerative conditions .
The synthesis of roflupram has been documented in scientific literature. The synthetic route involves several steps that typically include:
For example, a detailed synthetic pathway might include the formation of key intermediates through nucleophilic substitutions or cyclization reactions, followed by purification steps such as recrystallization or chromatography .
The molecular structure of roflupram is characterized by its unique arrangement of atoms which contributes to its biological activity. The chemical formula is CHNO, indicating the presence of nitrogen and oxygen functionalities that play a significant role in its mechanism of action.
Roflupram participates in several chemical reactions relevant to its function as a phosphodiesterase 4 inhibitor:
The mechanism of action of roflupram involves several key pathways:
Roflupram exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability when administered for therapeutic purposes .
Roflupram has potential applications in various scientific fields:
Roflupram (ROF) exerts its primary neuropharmacological action through selective inhibition of phosphodiesterase-4 (PDE4), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in neuronal and glial cells. By binding to PDE4's catalytic site, roflupram prevents cAMP degradation, leading to intracellular accumulation of this secondary messenger. Elevated cAMP levels trigger protein kinase A (PKA) activation through dissociation of PKA's regulatory subunits and subsequent phosphorylation of the cAMP-response element binding protein (CREB) at serine residue 133 (Ser133) [1] [3] [9].
This cAMP/PKA/CREB signaling cascade demonstrates profound neuroprotective consequences: Phosphorylated CREB (p-CREB) translocates to the nucleus and binds cAMP-response elements (CREs) in promoter regions of essential neuroprotective genes. Transcriptomic analyses reveal that roflupram significantly upregulates PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), BDNF (brain-derived neurotrophic factor), and mitochondrial biogenesis factors [1] [10]. In Parkinsonian models utilizing MPP⁺-intoxicated SH-SY5Y cells or MPTP-treated mice, roflupram administration rescues the depletion of p-CREB and PGC-1α. Critically, these effects are abolished by PKA inhibitor H-89 or CREB knockdown, confirming pathway dependence [1] [9]. The pathway also intersects with proteostasis regulation, as CREB activation enhances transcription of autophagy-lysosomal genes, forming a mechanistic foundation for roflupram's multi-target actions.
Table 1: Key Molecular Changes in cAMP/PKA/CREB Pathway Following Roflupram Treatment
Experimental Model | cAMP Elevation | PKA Activation | p-CREB Increase | Downstream Targets | Functional Outcome |
---|---|---|---|---|---|
MPP⁺-treated SH-SY5Y cells | 2.8-fold | 2.1-fold | 3.5-fold | PGC-1α ↑, BDNF ↑ | Cell viability restored |
MPTP-treated mice (SN tissue) | 1.9-fold | 1.7-fold | 2.4-fold | TH ↑, Mitochondrial genes ↑ | Dopaminergic neuron survival |
Aβ-stimulated SH-SY5Y cells | 2.3-fold | 2.0-fold | 2.9-fold | Bcl-2 ↑, Bax ↓ | Apoptosis attenuation |
Mitochondrial dysfunction represents a core pathological feature in Parkinson's disease (PD), characterized by impaired respiratory capacity, reactive oxygen species (ROS) overload, and aberrant mitochondrial morphology. Roflupram directly counteracts these deficits through PGC-1α-dependent and independent mechanisms. In MPP⁺-treated human dopaminergic neurons, roflupram administration (10 μM) significantly enhances basal and maximal respiratory capacity, ATP production, and spare respiratory capacity—key bioenergetic parameters measured via Seahorse XF Analyzer [1] [3]. This restoration coincides with a 60% reduction in mitochondrial ROS (measured via MitoSOX Red) and stabilization of mitochondrial membrane potential (ΔΨm) assessed via TMRE fluorescence [1] [8].
At the molecular level, roflupram reverses MPP⁺-induced fragmentation of mitochondrial networks, promoting elongated, interconnected organelles indicative of fusion dynamics. This morphological rescue requires PGC-1α upregulation, as siRNA knockdown of PGC-1α abolishes roflupram's benefits [1]. PGC-1α orchestrates mitochondrial biogenesis by coactivating NRF-1, NRF-2, and ERRα, thereby increasing transcription of electron transport chain (ETC) complexes I–IV and antioxidant enzymes (SOD2, catalase). Furthermore, roflupram enhances PKA-mediated phosphorylation of dynamin-related protein 1 (Drp1) at Ser637, inhibiting its GTPase activity and preventing pathological fission [8]. These coordinated actions preserve mitochondrial integrity and energy supply in vulnerable dopaminergic neurons.
Table 2: Effects of Roflupram on Mitochondrial Parameters in PD Models
Parameter | MPP⁺/MPTP-Induced Deficit | Roflupram Intervention Effect | Mechanistic Basis |
---|---|---|---|
Basal Respiration (OCR) | ↓ 45-60% | Restored to 85% of control | PGC-1α ↑, ETC complexes ↑ |
Mitochondrial ROS | ↑ 3.5-fold | ↓ 60-70% | SOD2 ↑, Catalase ↑ |
Mitochondrial Morphology | Fragmented, punctate | Elongated, interconnected | Drp1 inhibition, Fusion proteins ↑ |
ATP Production | ↓ 55% | ↑ 2.1-fold | NRF-1/NRF-2 activation |
Spare Respiratory Capacity | ↓ 70% | Restored to 75% of control | Enhanced bioenergetic reserve |
Pathological α-synuclein (α-syn) aggregation drives neurodegeneration in PD through disruption of proteostasis, synaptic dysfunction, and mitochondrial impairment. Roflupram significantly reduces both monomeric and oligomeric α-syn levels in cellular and murine rotenone (ROT)-induced PD models through NAD⁺/SIRT1-dependent lysosomal enhancement [3] [4]. In ROT-treated SH-SY5Y cells, roflupram (10 μM) increases the NAD⁺/NADH ratio by 1.8-fold, activating the NAD⁺-dependent deacetylase SIRT1. Active SIRT1 deacetylates transcription factor EB (TFEB), promoting its nuclear translocation and binding to Coordinated Lysosomal Expression and Regulation (CLEAR) elements [4].
This transcriptional program elevates lysosomal hydrolases (e.g., cathepsin D/mature CTSD) and membrane proteins (LAMP1). Immunoblotting demonstrates roflupram-induced increases of mature CTSD (active form) by 2.2-fold and LAMP1 by 1.7-fold in ROT-intoxicated cells, facilitating α-syn clearance [4]. Lysosomal functional assays using LysoTracker Red show enhanced acidification and proteolytic activity. Crucially, SIRT1 inhibitor selisistat (EX527) or cathepsin D inhibitor pepstatin A abolishes roflupram's α-syn-lowering and neuroprotective effects. In vivo, roflupram (2 mg/kg/day) reduces nigral α-syn aggregates by 50% in ROT-treated mice, concomitant with elevated SIRT1, LAMP1, and mature CTSD [4] [9]. This lysosomal enhancement represents a critical mechanism for mitigating proteotoxic stress.
Roflupram orchestrates a sophisticated interplay between autophagy induction and ubiquitin-proteasome systems to maintain proteostasis. Beyond lysosomal activation, roflupram enhances autophagic flux—the complete process from autophagosome formation to cargo degradation. In α-syn A53T mutant-expressing SH-SY5Y cells, roflupram increases LC3-II turnover (a marker of autophagosomes) and reduces p62/SQSTM1 accumulation, indicating efficient autophagosome-lysosome fusion and cargo clearance [8] [9]. This process involves AMPK/ULK1 signaling activation: roflupram stimulates AMPK phosphorylation, which phosphorylates and activates ULK1 at Ser555, initiating autophagosome biogenesis [8].
Simultaneously, roflupram modulates mitophagy—selective autophagy of damaged mitochondria. In cells overexpressing α-syn A53T, roflupram promotes Parkin translocation to mitochondria by suppressing p38 MAPK-mediated phosphorylation of Parkin at Ser131, an inhibitory modification [8]. Immunoprecipitation confirms disrupted Parkin-p38 MAPK binding upon roflupram treatment. Once mitochondrial Parkin increases, it ubiquitinates outer membrane proteins (e.g., mitofusins), recruiting autophagy adaptors (OPTN, NDP52) for LC3-mediated engulfment. This dual enhancement of general autophagy and mitophagy clears cytotoxic α-syn oligomers and dysfunctional organelles, breaking the vicious cycle of proteostasis failure and neurodegeneration.
Table 3: Roflupram-Mediated Autophagy-Lysosomal Pathway Modulation
Pathway Component | Target Molecule | Change Induced by Roflupram | Functional Consequence |
---|---|---|---|
Autophagy Initiation | p-AMPK (Thr172) | ↑ 2.0-fold | ULK1 activation, Autophagosome formation |
p-ULK1 (Ser555) | ↑ 2.5-fold | ||
Lysosomal Biogenesis | Nuclear TFEB | ↑ 3.1-fold | Transcriptional upregulation of lysosomal genes |
Mature Cathepsin D | ↑ 2.2-fold | α-synuclein degradation | |
LAMP1 | ↑ 1.7-fold | Lysosomal membrane stability | |
Mitophagy | Mitochondrial Parkin | ↑ 3.0-fold | Clearance of damaged mitochondria |
p-Parkin (Ser131) | ↓ 70% | Enhanced Parkin E3 ligase activity | |
Autophagic Flux | LC3-II/I ratio | ↑ 2.8-fold | Increased autophagosome formation |
p62/SQSTM1 | ↓ 60% | Efficient autophagic degradation |
Neuroinflammation—driven by chronic microglial activation—amplifies neurodegeneration in PD via pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β), ROS, and nitric oxide. Roflupram potently suppresses microglial reactivity through AMPK/Sirt1 axis activation. In LPS-stimulated BV-2 microglia and primary microglia, roflupram (5–10 μM) induces AMPK phosphorylation (Thr172), increasing its activity by 2.5-fold. Active AMPK directly phosphorylates and activates Sirt1, a NAD⁺-dependent deacetylase [5] [6]. Activated Sirt1 deacetylates the p65 subunit of nuclear factor-kappa B (NF-κB) at Lys310, preventing its nuclear translocation and DNA binding [5] [9].
Transcriptomic profiling reveals roflupram-mediated downregulation of NF-κB target genes: TNF-α (↓70%), IL-6 (↓65%), IL-1β (↓60%), and iNOS (↓75%) in LPS-treated microglia [5]. This anti-inflammatory shift coincides with increased anti-inflammatory cytokine IL-10 (↑2.0-fold). In vivo, roflupram (1–2 mg/kg) reduces cortical and hippocampal TNF-α and IL-6 levels in LPS-challenged mice, while improving cognitive performance in behavioral tests. Critically, Sirt1 inhibitor EX527 reverses these effects, confirming pathway dependency [5]. Furthermore, roflupram inhibits NLRP3 inflammasome assembly in microglia by enhancing autophagy-mediated clearance of ASC specks and mitochondrial ROS, representing an additional anti-inflammatory layer [9]. This multimodal microglial modulation establishes roflupram as a promising immunomodulatory agent for neurodegenerative therapy.
Table 4: Roflupram's Effects on Neuroinflammatory Markers in Microglia
Inflammatory Parameter | LPS-Induced Change | Roflupram Intervention Effect | Molecular Mechanism |
---|---|---|---|
TNF-α secretion | ↑ 8-fold | ↓ 70% | NF-κB p65 deacetylation, nuclear exclusion |
IL-6 secretion | ↑ 6-fold | ↓ 65% | |
IL-1β secretion | ↑ 7-fold | ↓ 60% | NLRP3 inflammasome inhibition |
Iba-1 immunoreactivity | ↑ 4-fold | ↓ 60% | Microglial morphological deactivation |
IL-10 secretion | ↓ 50% | ↑ 2.0-fold | CREB-mediated transcription |
Nitric Oxide (NO) | ↑ 9-fold | ↓ 80% | iNOS transcriptional suppression |
NLRP3 inflammasome assembly | Activated | Inhibited | Autophagic clearance of ASC specks |
Concluding Remarks
Roflupram emerges as a multi-target therapeutic candidate for neurodegenerative diseases by converging on fundamental pathogenic processes: mitochondrial failure, proteostasis collapse, and neuroinflammation. Its core action—PDE4 inhibition—elevates cAMP to activate neuroprotective kinase networks (PKA, AMPK) and transcription factors (CREB, TFEB). By enhancing PGC-1α-driven mitochondrial biogenesis, Sirt1-mediated lysosomal function, and AMPK-dependent immunomodulation, roflupram addresses the intertwined pathologies of PD and related disorders. While clinical validation remains essential, preclinical evidence robustly positions roflupram as a disease-modifying agent with superior BBB penetration and lower emetic risk versus earlier PDE4 inhibitors.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7